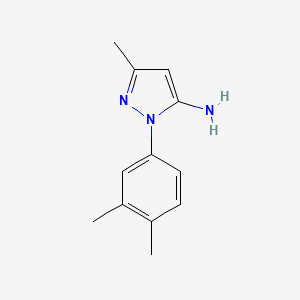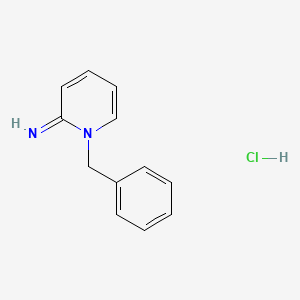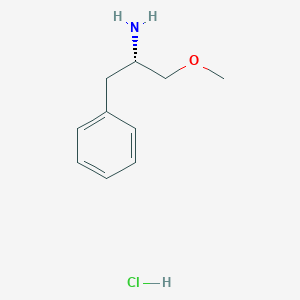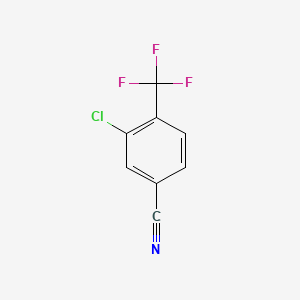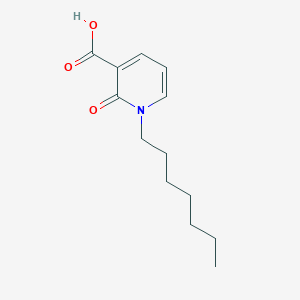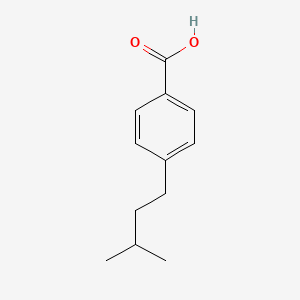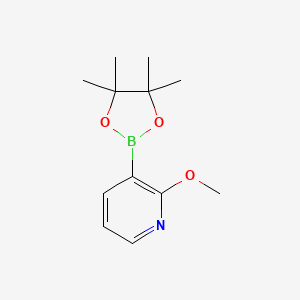
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridin
Übersicht
Beschreibung
“2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound with the molecular formula C12H18BNO3 . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” can be represented by the InChI string: InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 . This indicates the presence of boron, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” include a molecular weight of 235.09 g/mol . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Ihre Boronsäureestergruppe spielt eine entscheidende Rolle in Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Diese Reaktion ist grundlegend für die Synthese komplexer organischer Moleküle, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Arzneimittelentwicklung
In der pharmazeutischen Industrie wird 2-Methoxy-3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin verwendet, um Boronsäurederivate zu erzeugen. Diese Derivate sind essenziell für die Entwicklung von Proteasominhibitoren, die in der Krebstherapie Anwendung finden, da sie die Apoptose in Krebszellen induzieren können .
Enzyminhibition
Boronsäuren und ihre Derivate sind dafür bekannt, als Enzyminhibitoren zu wirken. Sie können die Übergangszustände von enzymatischen Reaktionen imitieren und so Enzyme wie Serinproteasen hemmen. Diese Eigenschaft wird bei der Entwicklung von Medikamenten für Krankheiten genutzt, bei denen die Enzymregulation therapeutisch ist .
Fluoreszenzfarbstoffe
Die Verbindung kann verwendet werden, um fluoreszierende Farbstoffe zu synthetisieren, die empfindlich auf verschiedene Analyten reagieren, wie z. B. Glucose, was für die Diabetes-Behandlung von entscheidender Bedeutung ist. Die Boronsäureestereinheit interagiert mit Diolen, die in Zuckern vorhanden sind, wodurch sich die Fluoreszenzeigenschaften ändern und eine Detektion ermöglicht wird .
Materialchemie
In der Materialwissenschaft wird diese Verbindung verwendet, um neuartige Polymere mit einzigartigen optischen und elektrochemischen Eigenschaften zu synthetisieren. Diese Materialien haben potentielle Anwendungen in der organischen Elektronik, beispielsweise bei der Herstellung von organischen Leuchtdioden (OLEDs) und Solarzellen .
Stimulus-Responsive Wirkstoffträger
Die Boronsäureesterbindung in 2-Methoxy-3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin wird verwendet, um stimulus-responsive Wirkstoffträger zu konstruieren. Diese Träger können auf mikroumgebungsbedingte Veränderungen wie pH-Wert, Glucosespiegel und ATP reagieren, wodurch eine kontrollierte Wirkstofffreigabe ermöglicht wird .
Synthese von cholinergen Arzneimitteln
Es dient als ein wichtiges Zwischenprodukt bei der Synthese von cholinergen Arzneimitteln, die zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden. Die Boronsäureestergruppe erleichtert die Bildung von Verbindungen, die mit den cholinergen Rezeptoren im Körper interagieren können .
Analytische Chemie
In der analytischen Chemie wird die Verbindung verwendet, um Sensoren zur Detektion von Ionen und kleinen Molekülen zu entwickeln. Die Boronsäureestergruppe kann reversible kovalente Bindungen mit Analyten bilden, was sie für Sensoranwendungen nützlich macht .
Wirkmechanismus
Target of Action
It is known that this compound is a boronic acid derivative . Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent complexes with proteins, sugars, and other biological targets .
Mode of Action
Boronic acids and their derivatives, such as this compound, are known to interact with their targets through the formation of reversible covalent complexes . This allows them to modulate the activity of their targets in a controlled manner .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
Due to the versatile nature of boronic acids and their derivatives, they can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH can affect the formation of the reversible covalent complexes between the compound and its targets . Additionally, temperature and humidity can affect the stability of the compound .
Biochemische Analyse
Biochemical Properties
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzymatic reactions and protein modifications. These interactions are crucial for the compound’s function in biochemical pathways, enabling it to act as a catalyst or a reactant in various biochemical processes .
Cellular Effects
The effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell. These effects are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which affect its bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJYNUCGRAHMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590314 | |
| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532391-31-4 | |
| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


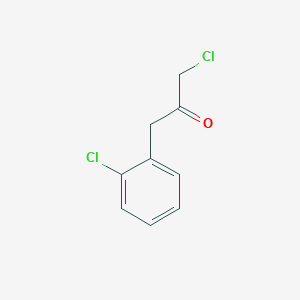


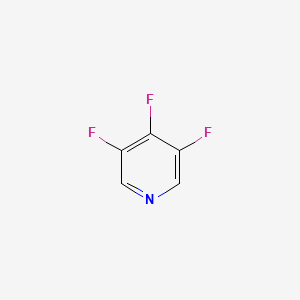
![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)
